2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)8-15-9-14-6-4-2-1-3-5(6)7(18)17(9)16-8/h1-4H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLOKGLMNHSCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)N=C(N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of triazoloquinazolinones exhibit significant anticancer properties. Studies have shown that 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one can inhibit the proliferation of cancer cells by inducing apoptosis. For instance:
- A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy has been tested against both gram-positive and gram-negative bacteria. Research findings suggest:
- The presence of the trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate bacterial membranes.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. The findings indicate:
- It may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's.
Agricultural Science Applications
Pesticides and Herbicides
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Research has highlighted:
- Its effectiveness in controlling pests and weeds while exhibiting low toxicity to non-target organisms.
Plant Growth Regulators
Studies suggest that this compound can act as a plant growth regulator. It influences various physiological processes such as:
- Enhancing root development and increasing resistance to environmental stressors.
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been investigated for:
- Improving thermal stability and mechanical properties of polymers due to its unique structural characteristics.
Nanotechnology
Research has also focused on the use of this compound in nanotechnology applications. For example:
- Its ability to form stable complexes with metal nanoparticles enhances their catalytic properties in various chemical reactions.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits cancer cell proliferation |
| Antimicrobial properties | Effective against gram-positive & gram-negative bacteria | |
| Neuroprotective effects | Mitigates oxidative stress in neuronal cells | |
| Agricultural Science | Pesticides and herbicides | Controls pests with low toxicity |
| Plant growth regulators | Enhances root development | |
| Materials Science | Polymer chemistry | Improves thermal stability |
| Nanotechnology | Enhances catalytic properties |
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression regulation. This inhibition can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Structural and Physicochemical Properties
- Key Observations :
- The trifluoromethyl group at the 2-position (hypothetical) would increase logP compared to the methyl analog (logP ~1.8 vs. ~2.5 for -CF₃), enhancing membrane permeability.
- 9-Substituted derivatives (e.g., 9-(2-chlorophenyl)) show higher molecular weights and logP values, favoring CNS penetration .
- Pyridyl substituents introduce polar interactions, as seen in 2-(pyridin-3-yl)-THTQ’s HRMS and IR data .
Biological Activity
2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a trifluoromethyl group and a triazole moiety fused to a quinazolinone framework. This configuration contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating mitochondrial pathways. Specifically, it up-regulates pro-apoptotic proteins such as Bax and down-regulates anti-apoptotic proteins like Bcl-2. This leads to the activation of Caspase 3 and subsequent cell death in human colon cancer cell lines such as HCT-116 and HT-29 .
- Efficacy : The estimated IC50 values for various derivatives indicate promising anti-proliferative effects, with some compounds exhibiting IC50 values ranging from 6.587 to 11.10 µM against HT-29 cells .
Antifungal Activity
The potential antifungal properties of triazole derivatives are well-documented. The compound's structural features suggest it may exhibit:
- Broad-spectrum Activity : Triazoles are known for their antifungal efficacy against pathogens like Candida albicans and Cryptococcus neoformans. Studies have shown that modifications at specific positions on the triazole ring can enhance antifungal activity significantly .
- Structure-Activity Relationship (SAR) : Compounds with halogen substituents at specific positions have demonstrated increased potency against fungal strains. For example, compounds with trifluoromethyl groups have been associated with improved activity compared to their non-fluorinated counterparts .
Case Studies
Q & A
Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions using trifluoroacetic acid (TFA) as a CF₃ source or via one-pot multicomponent reactions. For example, highlights a TFA-mediated pathway achieving 46–88% yields depending on substituents. Catalyst selection significantly impacts efficiency: reports a deep eutectic catalyst (NGPU) improving yields to >80% compared to traditional catalysts (e.g., 65% with acetic acid) by reducing reaction times (2–3 hours vs. 8–12 hours). Key parameters include:
- Solvent polarity : Polar aprotic solvents (THF, DMF) enhance cyclization.
- Temperature : Optimal range is 60–80°C to avoid side reactions.
- Catalyst loading : NGPU requires only 5 mol% versus 20 mol% for ionic liquids.
Basic: Which spectroscopic techniques are critical for structural validation, and what key markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Prioritize signals for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and quinazolinone carbonyl (δ ~160–165 ppm). reports C5a (δ 148.9 ppm) and CO (δ 197.2 ppm) as critical markers.
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. uses LC-MS (m/z 352.1 for a derivative) with elemental analysis (C: 72.31%, H: 5.19%, N: 16.88%).
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O in ) to confirm stereochemistry.
Advanced: How can solvent/catalyst systems be optimized for one-pot synthesis?
Methodological Answer:
Adopt a tiered optimization approach:
Screen solvents : Use DMF or THF for high dielectric constant, which stabilizes intermediates ( ).
Catalyst comparison : Deep eutectic mixtures (e.g., NGPU) reduce reaction times by 75% compared to conventional acids ( , Table 6).
Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
| Catalyst | Yield (%) | Time (h) |
|---|---|---|
| NGPU | 85 | 2 |
| Acetic acid | 65 | 8 |
Advanced: How to resolve discrepancies between NMR data and computational predictions?
Methodological Answer:
Re-evaluate computational models : Use DFT calculations (e.g., B3LYP/6-31G*) to assess substituent effects on chemical shifts ( ).
Experimental validation : Recrystallize the compound (e.g., from DCM/MeOH) and reacquire NMR under controlled conditions ().
Dynamic effects : Consider tautomerism or conformational flexibility, which may cause signal splitting (e.g., reports δ 139.9 ppm for 2-Cl phenyl C1).
Advanced: What frameworks assess RXFP4 agonist activity and selectivity?
Methodological Answer:
In vitro assays : Use CHO-K1 cells transfected with RXFP4 receptors. Measure cAMP accumulation (EC₅₀ < 100 nM indicates high potency; ).
Selectivity panels : Test against RXFP1–3 at 10 µM to rule off-target effects.
Molecular docking : Align the trifluoromethyl group with hydrophobic pockets in RXFP4’s binding site ( ).
Basic: What impurity profiling methods are validated for this compound?
Methodological Answer:
- UPLC-MS/MS : Detect genotoxic nitroso impurities (e.g., 7-nitroso derivatives) with a limit of quantification (LOQ) ≤ 37 ng/day ( ).
- HPLC-UV : Use C18 columns and gradient elution (ACN/water + 0.1% TFA) to resolve hydrolytic degradation products.
Advanced: How to design stability studies for hydrolytic degradation pathways?
Methodological Answer:
Stress conditions : Expose the compound to pH 1–9 buffers at 40°C for 14 days.
Kinetic modeling : Apply Arrhenius equations to predict shelf-life.
Degradant identification : Use HRMS/MS to characterize cleavage products (e.g., triazolo ring opening).
Basic: What computational methods model the trifluoromethyl group’s electronic effects?
Methodological Answer:
- DFT calculations : Analyze electron-withdrawing effects using Mulliken charges ( ).
- Molecular electrostatic potential (MEP) maps : Visualize CF₃’s influence on electrophilic attack sites.
Advanced: How to reconcile contradictory elemental analysis and MS data?
Methodological Answer:
Purification : Repeat column chromatography (silica gel, hexane/EtOAc) to remove residual solvents.
High-resolution MS : Confirm molecular formula (e.g., reports ΔC: 0.04% between calculated/observed).
Microanalysis : Use combustion analysis with internal standards (e.g., sulfanilamide) to improve accuracy.
Reference:
Advanced: What statistical models analyze substituent effects on bioactivity?
Methodological Answer:
QSAR : Use partial least squares (PLS) regression to correlate logP, molar refractivity, and IC₅₀ ().
Cluster analysis : Group substituents (e.g., 4-F, 3-CF₃) by their steric/electronic parameters.
Example from :
| Substituent | logP | IC₅₀ (nM) |
|---|---|---|
| 4-F | 2.1 | 85 |
| 3-CF₃ | 3.5 | 42 |
Reference:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
